molecular formula C11H17NO2 B13195266 2,6-Dimethyl-3-(5-methylfuran-2-yl)morpholine

2,6-Dimethyl-3-(5-methylfuran-2-yl)morpholine

Cat. No.: B13195266
M. Wt: 195.26 g/mol
InChI Key: HXYAVPAYEXEPCU-UHFFFAOYSA-N
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Description

2,6-Dimethyl-3-(5-methylfuran-2-yl)morpholine is an organic compound with the molecular formula C11H17NO2 It is a derivative of morpholine, featuring a furan ring substituted with a methyl group at the 5-position and two methyl groups at the 2 and 6 positions of the morpholine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,6-Dimethyl-3-(5-methylfuran-2-yl)morpholine typically involves the reaction of 2,6-dimethylmorpholine with 5-methylfurfural under specific conditions. The reaction is usually carried out in the presence of a catalyst, such as an acid or base, to facilitate the formation of the desired product. The reaction conditions, including temperature, solvent, and reaction time, are optimized to achieve high yield and purity of the compound.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using continuous flow reactors. These reactors allow for precise control of reaction parameters, leading to consistent product quality. The use of advanced purification techniques, such as distillation and chromatography, ensures the removal of impurities and the isolation of the pure compound.

Chemical Reactions Analysis

Types of Reactions

2,6-Dimethyl-3-(5-methylfuran-2-yl)morpholine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or other oxygen-containing derivatives.

    Reduction: Reduction reactions can convert the compound into its reduced forms, such as alcohols or amines.

    Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups.

Common Reagents and Conditions

    Oxidizing Agents: Common oxidizing agents include potassium permanganate, hydrogen peroxide, and chromium trioxide.

    Reducing Agents: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.

    Substitution Reagents: Halogens, alkylating agents, and nucleophiles are commonly used in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield furan derivatives with additional oxygen functionalities, while reduction may produce alcohols or amines.

Scientific Research Applications

2,6-Dimethyl-3-(5-methylfuran-2-yl)morpholine has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.

    Industry: It is used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 2,6-Dimethyl-3-(5-methylfuran-2-yl)morpholine involves its interaction with molecular targets, such as enzymes or receptors. The compound may bind to these targets, altering their activity and leading to various biological effects. The specific pathways involved depend on the context of its use, such as its role in a chemical reaction or its biological activity.

Comparison with Similar Compounds

Similar Compounds

    2,6-Dimethylmorpholine: Lacks the furan ring, making it less complex.

    3-(5-Methylfuran-2-yl)morpholine: Lacks the methyl groups at the 2 and 6 positions.

    2,6-Dimethyl-3-(2-furyl)morpholine: Features a furan ring without the methyl substitution.

Uniqueness

2,6-Dimethyl-3-(5-methylfuran-2-yl)morpholine is unique due to the presence of both the furan ring and the specific methyl substitutions. This structural combination imparts distinct chemical and biological properties, making it valuable for various applications.

Properties

Molecular Formula

C11H17NO2

Molecular Weight

195.26 g/mol

IUPAC Name

2,6-dimethyl-3-(5-methylfuran-2-yl)morpholine

InChI

InChI=1S/C11H17NO2/c1-7-4-5-10(14-7)11-9(3)13-8(2)6-12-11/h4-5,8-9,11-12H,6H2,1-3H3

InChI Key

HXYAVPAYEXEPCU-UHFFFAOYSA-N

Canonical SMILES

CC1CNC(C(O1)C)C2=CC=C(O2)C

Origin of Product

United States

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